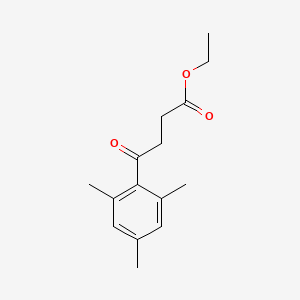

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-18-14(17)7-6-13(16)15-11(3)8-10(2)9-12(15)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXWCPFTGVPFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645855 | |

| Record name | Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31419-99-5 | |

| Record name | Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, a substituted aromatic ketoester with significant potential as a versatile building block in synthetic organic chemistry and medicinal chemistry. This document delves into the logical synthesis of the title compound, elucidating the underlying principles of the key chemical transformations involved. A detailed, field-proven experimental protocol for its preparation is provided, alongside a thorough discussion of its expected physicochemical and spectroscopic properties. The potential applications of this molecule, particularly in the context of drug discovery, are explored based on the established biological relevance of the broader class of 4-aryl-4-oxobutanoates. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction and Core Compound Identity

This compound is an organic molecule characterized by a central butanoate chain functionalized with both an ethyl ester and a 2,4,6-trimethylphenyl (mesityl) ketone. Its Chemical Abstracts Service (CAS) number is 31419-99-5 .[1][2][3] The presence of the sterically hindered and electron-rich mesityl group, combined with the reactive keto-ester moiety, makes this compound an intriguing subject for synthetic elaboration and a potential scaffold for the development of novel bioactive molecules.

The 4-aryl-4-oxobutanoate framework is a recognized "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][4][5] The keto-ester functional group, in particular, serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.[6][7]

Strategic Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved through a two-step process:

-

Friedel-Crafts Acylation: The initial step involves the reaction of mesitylene (1,3,5-trimethylbenzene) with succinic anhydride. This electrophilic aromatic substitution reaction introduces the four-carbon chain onto the aromatic ring, forming the intermediate carboxylic acid, 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.

-

Fischer Esterification: The subsequent step is the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to yield the final ethyl ester product.

Step 1: Friedel-Crafts Acylation of Mesitylene

The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds to an aromatic ring. In this synthesis, mesitylene acts as the nucleophile, and the electrophile is generated from succinic anhydride with the aid of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Mechanism of Acylation:

The reaction proceeds through the formation of a highly reactive acylium ion. The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form the acylium ion. The electron-rich mesitylene then attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the keto-acid product.

Caption: Workflow for the Fischer Esterification.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimentally determined data for this compound in public databases, the following properties are based on data from commercial suppliers and predictions from analogous compounds.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 31419-9-5 | [1][2][3] |

| Molecular Formula | C₁₅H₂₀O₃ | [3] |

| Molecular Weight | 248.32 g/mol | [3] |

| Appearance | Predicted to be a solid or oil | |

| Boiling Point | Not available | |

| Melting Point | Not available |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Peaks |

| ¹H NMR | * ~7.0 ppm (s, 2H): Aromatic protons. * ~4.1 ppm (q, 2H): -OCH₂- of the ethyl ester. * ~3.2 ppm (t, 2H): -COCH₂- protons. * ~2.7 ppm (t, 2H): -CH₂CO- protons. * ~2.3 ppm (s, 9H): Methyl protons on the aromatic ring. * ~1.2 ppm (t, 3H): -CH₃ of the ethyl ester. |

| ¹³C NMR | * ~200-205 ppm: Aromatic ketone carbonyl carbon. * ~173 ppm: Ester carbonyl carbon. * ~135-140 ppm: Quaternary aromatic carbons. * ~128 ppm: Aromatic CH carbons. * ~61 ppm: -OCH₂- of the ethyl ester. * ~35 ppm: -COCH₂- carbon. * ~29 ppm: -CH₂CO- carbon. * ~21 ppm: Aromatic methyl carbons. * ~14 ppm: -CH₃ of the ethyl ester. |

| IR (Infrared) | * ~1735 cm⁻¹: C=O stretch (ester). * ~1685 cm⁻¹: C=O stretch (aromatic ketone). * ~2950-3000 cm⁻¹: C-H stretch (aliphatic). * ~1600 cm⁻¹: C=C stretch (aromatic). * ~1200 cm⁻¹: C-O stretch (ester). |

| Mass Spec (EI) | * m/z 248: Molecular ion (M⁺). * m/z 203: [M - OCH₂CH₃]⁺. * m/z 161: [CH₃)₃C₆H₂CO]⁺. |

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its utility as a scaffold in medicinal chemistry. The broader class of 4-aryl-4-oxobutanoic acids and their derivatives have been investigated for a range of biological activities.

-

Anti-inflammatory and Analgesic Agents: Numerous studies have demonstrated the anti-inflammatory and analgesic properties of various 4-aryl-4-oxobutanoate derivatives. [4][5]The core structure is amenable to modification to optimize these activities.

-

Antimicrobial and Antiviral Agents: The keto-ester functionality can be a precursor to various heterocyclic systems, which are prevalent in antimicrobial and antiviral drugs. [8]* Kinase Inhibitors: The aromatic ketone moiety can serve as a key interaction point with the hinge region of protein kinases, making this scaffold a potential starting point for the design of kinase inhibitors.

The 2,4,6-trimethylphenyl group provides a unique steric and electronic profile that can be exploited to achieve selective interactions with biological targets. Further derivatization of the keto and ester functionalities can lead to a diverse library of compounds for biological screening.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory.

Step 1: Synthesis of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid

Materials:

-

Mesitylene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane and anhydrous aluminum chloride (2.2 equivalents).

-

Cool the suspension to 0 °C in an ice bath.

-

Add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add mesitylene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Stir vigorously until all the aluminum salts have dissolved.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid, which can be purified by recrystallization.

Step 2: Synthesis of this compound

Materials:

-

4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid

-

Ethanol, absolute

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the mixture to reflux and maintain for 4-6 hours. 4. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound is a synthetically accessible and versatile chemical entity. Its preparation via a sequential Friedel-Crafts acylation and Fischer esterification is a robust and well-understood process. The presence of both a sterically demanding aromatic ketone and a modifiable ester group makes it a valuable intermediate for the synthesis of more complex molecules. For drug development professionals, this compound represents a promising starting point for the exploration of new chemical space in the pursuit of novel therapeutic agents, particularly in the areas of anti-inflammatory and kinase inhibitor research. This guide provides the foundational knowledge and practical protocols necessary to enable further investigation and application of this interesting molecule.

References

-

Joksimović, N., et al. (2020). 2,4-Diketo esters: Crucial intermediates for drug discovery. Bioorganic Chemistry, 104, 104343. [Link]

-

Request PDF. (2025). Synthesis and anti-inflammatory activity of 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates. ResearchGate. [Link]

-

Request PDF. (2025). Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids. ResearchGate. [Link]

-

Fischer Esterification Procedure. (n.d.). University of California, Irvine. [Link]

-

Mastri, M. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. [Link]

-

Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

-

ResearchGate. (1970). Friedel?Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

ChemBK. (n.d.). Ethyl 3-oxobutanoate. [Link]

-

ACG Publications. (2023). Records of Natural Products-SI. [Link]

-

ResearchGate. (2021). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

-

Doc Brown's Chemistry. (2026). infrared spectrum of ethyl ethanoate. [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

PrepChem. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]-4-oxobutanoate. [Link]

-

ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]

-

ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

Sources

- 1. This compound | 31419-99-5 [m.chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 31419-99-5|this compound|BLDpharm [bldpharm.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906) [hmdb.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ethyl 4-methylbenzoate(94-08-6) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate: A Versatile Building Block for Chemical Innovation

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design and utilization of versatile molecular scaffolds are paramount. Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, a γ-keto ester, represents a significant, albeit specialized, building block. Its unique architecture, combining a sterically hindered aromatic ketone with a reactive ester functionality, opens avenues for the construction of complex molecular frameworks. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, designed for researchers and professionals in drug development and chemical synthesis.

The core structure features a butanoate chain functionalized with a ketone at the 4-position, which is in turn attached to a 2,4,6-trimethylphenyl (mesityl) group. This substitution pattern imparts distinct chemical characteristics, influencing both its reactivity and its potential utility as a precursor to novel chemical entities.

Physicochemical and Structural Characteristics

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is identified by a unique set of identifiers and physicochemical parameters that dictate its behavior in chemical systems.

| Property | Value | Source(s) |

| CAS Number | 31419-99-5 | [1][2][3] |

| Molecular Formula | C₁₅H₂₀O₃ | [1][2] |

| Molecular Weight | 248.32 g/mol | [1][4] |

| IUPAC Name | ethyl 4-mesityl-4-oxobutanoate | [4] |

| SMILES String | O=C(OCC)CCC(=O)c1c(C)cc(C)cc1C | [1] |

| InChI Key | OQXWCPFTGVPFQX-UHFFFAOYSA-N | [2][4] |

These identifiers are crucial for unambiguous documentation and database retrieval, forming the cornerstone of reproducible scientific work.

Plausible Synthesis via Friedel-Crafts Acylation: A Mechanistic Perspective

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, its structure strongly suggests a synthesis rooted in the classic Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution is a fundamental method for forming aryl ketones.[5] The logical precursors for this synthesis would be mesitylene (1,3,5-trimethylbenzene) and a derivative of succinic acid, such as succinic anhydride or its corresponding acyl chloride.

The choice of mesitylene as the aromatic component is significant; its three methyl groups are electron-donating, which activates the aromatic ring towards electrophilic attack, facilitating the acylation reaction.[7]

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized yet robust procedure based on established Friedel-Crafts methodology.[8][9]

-

Catalyst Activation and Acylium Ion Formation:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Add the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), in a stoichiometric amount relative to the acylating agent.[5] The catalyst's quality is critical; it must be anhydrous to be effective.[8]

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add succinic anhydride. The Lewis acid coordinates with the anhydride, facilitating the formation of the electrophilic acylium ion.

-

-

Electrophilic Aromatic Substitution:

-

To the activated mixture, add mesitylene dropwise, maintaining the temperature at 0°C. The electron-rich mesitylene ring will act as a nucleophile, attacking the acylium ion.[7]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, the reaction is carefully quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.[9]

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude carboxylic acid intermediate.

-

-

Esterification:

-

The crude 4-mesityl-4-oxobutanoic acid is then dissolved in an excess of ethanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is heated to reflux for several hours to drive the Fischer esterification to completion.

-

After cooling, the excess ethanol is removed, and the residue is worked up by neutralizing the acid catalyst and extracting the final ester product. Purification is typically achieved by column chromatography.

-

Spectroscopic Analysis: A Predictive Guide

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. DFT and machine learning-based prediction tools can provide accurate estimates.[10][11]

-

Aromatic Protons: Two protons on the mesityl ring will appear as a singlet, likely in the range of δ 6.8-7.0 ppm.

-

Methylene Protons: The two methylene groups of the butanoate chain (adjacent to the carbonyl and the ester) will appear as distinct triplets, likely around δ 3.0-3.3 ppm and δ 2.7-2.9 ppm, respectively.

-

Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group will be observed around δ 4.1-4.3 ppm, and a triplet for the terminal -CH₃ group will be seen around δ 1.2-1.4 ppm.

-

Mesityl Methyl Protons: Two distinct singlets are expected for the methyl groups on the aromatic ring. The two ortho methyl groups will produce one singlet (6H), and the para methyl group will produce another (3H), both likely in the δ 2.2-2.4 ppm region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary structural information.[12]

-

Carbonyl Carbons: Two signals in the downfield region are expected for the ketone (C=O) and ester (C=O) carbons, likely above δ 190 ppm and around δ 170-175 ppm, respectively.

-

Aromatic Carbons: Signals for the substituted and unsubstituted carbons of the mesityl ring will appear in the δ 125-140 ppm range.

-

Aliphatic Carbons: The methylene carbons of the butanoate chain and the ethyl group, as well as the methyl carbons of the mesityl group, will appear in the upfield region (δ 10-65 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong absorptions of the two carbonyl groups.[13]

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency compared to a simple aliphatic ketone.[14]

-

C=O Stretch (Ester): Another strong, sharp absorption band will be present around 1730-1750 cm⁻¹.[15]

-

C-O Stretch (Ester): A characteristic band for the ester C-O bond will be visible in the 1100-1300 cm⁻¹ region.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.[13]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺•) at m/z 248. The fragmentation pattern would be characteristic of aromatic ketones, with a major fragment resulting from α-cleavage to form a stable acylium ion.[2]

Potential Applications in Drug Development and Organic Synthesis

The true value of a molecule like this compound lies in its potential as a synthetic intermediate. Gamma-keto esters are well-established as versatile precursors in the synthesis of a wide array of bioactive molecules and complex natural products.[16][17]

The dual functionality of the γ-keto ester motif allows it to be a key player in the construction of various heterocyclic systems, which are privileged structures in medicinal chemistry.

Caption: Synthetic utility of γ-keto esters in generating diverse heterocyclic cores.

-

Synthesis of Pyrrole Derivatives: Through reactions like the Paal-Knorr pyrrole synthesis, γ-dicarbonyl compounds can react with primary amines to form substituted pyrroles or pyrrolidinones, which are common motifs in pharmaceuticals.[18]

-

Formation of Pyridazinones: Condensation of the γ-keto ester with hydrazine derivatives can lead to the formation of pyridazinone rings, a class of heterocycles known for a range of biological activities, including cardiovascular and anti-inflammatory effects.

-

Versatile Precursor for Complex Molecules: The ketone and ester groups can be selectively modified. For instance, reduction of the ketone followed by lactonization can yield valuable γ-lactones. The ester can be hydrolyzed, converted to an amide, or reduced, providing multiple handles for further synthetic elaboration.[19]

The presence of the bulky mesityl group can offer steric control in subsequent reactions and may also contribute to the pharmacokinetic profile of a final drug candidate by increasing lipophilicity.

Conclusion

This compound is a molecule of significant synthetic potential. While not a final product in itself, its value as a versatile intermediate cannot be overstated. Its logical and scalable synthesis via Friedel-Crafts acylation, combined with the rich chemistry of the γ-keto ester functional group, makes it an attractive building block for researchers aiming to construct novel and complex molecular architectures. For professionals in drug discovery, this compound represents a gateway to new heterocyclic scaffolds, offering a solid starting point for the development of next-generation therapeutics. This guide serves as a foundational resource to stimulate and support such innovative endeavors.

References

- BLDpharm. Ethyl 4-(2,4,6-Trimethylphenyl)

- Sigma-Aldrich. Ethyl 4-(2,4,6-Trimethylphenyl)

- ChemicalBook. ETHYL 4-(2,4,6-TRIMETHYLPHENYL)

- PubChem.

- eGyanKosh.

- Sigma-Aldrich. Ethyl 4-(2,4,6-Trimethylphenyl)

- Chemistry Steps. Interpreting IR Spectra.

- Mastering Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Organic Syntheses.

- National Center for Biotechnology Information. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- National Center for Biotechnology Information. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides.

- BenchChem.

- ResearchGate.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- UCLA Chemistry. IR Spectroscopy Tutorial: Ketones.

- BenchChem.

- National Center for Biotechnology Information.

- Sigma-Aldrich.

- ResearchGate.

- University of Alberta Libraries. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.

- ResearchGate. Friedel‐Crafts acylation with various amides and mesitylene.[a] [a] Reaction conditions.

- Nature.

- Journal of the Chemical Society C: Organic. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII.

- BenchChem.

- BenchChem. Application Notes and Protocols: Ethyl 4-(4-butylphenyl)

- BenchChem.

- Organic Chemistry Portal. Synthesis of 1,5-keto carboxylic acids, esters and amides.

- MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.

- ResearchGate.

- YouTube.

- PubMed.

- BenchChem. An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)

- BenchChem.

- Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides.

- National Center for Biotechnology Information.

- NMRDB.org. Predict 13C carbon NMR spectra.

- MDPI.

- ARKAT USA. Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. GCMS Section 6.11.3 [people.whitman.edu]

- 3. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visualizer loader [nmrdb.org]

- 13. Interpreting IR Spectra [chemistrysteps.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. orgsyn.org [orgsyn.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis is strategically designed as a two-step process, commencing with the Friedel-Crafts acylation of mesitylene with succinic anhydride to yield the intermediate, 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid. This intermediate is subsequently subjected to Fischer esterification with ethanol to afford the final product. This guide offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and characterization data, underpinned by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a keto-ester of significant interest in various research and development domains. Its molecular architecture, featuring a substituted aromatic ketone and an ethyl ester moiety, makes it a versatile building block in the synthesis of more complex organic molecules.

The synthetic strategy detailed herein is centered around two cornerstone reactions in organic chemistry: the Friedel-Crafts acylation and the Fischer esterification. This approach was selected for its reliability, scalability, and the ready availability of starting materials.

The two-step synthesis pathway is as follows:

-

Step 1: Friedel-Crafts Acylation. Mesitylene (1,3,5-trimethylbenzene) undergoes an electrophilic aromatic substitution reaction with succinic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This reaction forms the carboxylic acid intermediate, 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid. The highly activated nature of the mesitylene ring facilitates this acylation.

-

Step 2: Fischer Esterification. The carboxylic acid intermediate is then converted to the corresponding ethyl ester through reaction with an excess of ethanol under acidic conditions. This equilibrium-driven reaction is a classic and widely used method for ester synthesis.[1]

This guide will now delve into the detailed experimental procedures for each of these steps, followed by a comprehensive characterization of the final product.

Synthesis Pathway Visualization

The overall synthetic transformation is depicted in the following reaction scheme:

Figure 1: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This procedure is adapted from established methods for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Amount |

| Mesitylene | 120.19 | 1.0 | User Defined |

| Succinic Anhydride | 100.07 | 1.0 | User Defined |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 2.2 | User Defined |

| Dichloromethane (DCM), anhydrous | - | - | User Defined |

| Hydrochloric Acid (HCl), concentrated | - | - | User Defined |

| Ice | - | - | User Defined |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (2.2 eq.) and anhydrous dichloromethane.

-

In a separate flask, dissolve succinic anhydride (1.0 eq.) in anhydrous dichloromethane.

-

Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

-

After the initial exotherm subsides, add mesitylene (1.0 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

Slowly and cautiously quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

-

Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until the product precipitates.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of this compound via Fischer Esterification

This protocol follows the general principles of Fischer esterification.[4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Amount |

| 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid | 220.27 | 1.0 | User Defined |

| Ethanol, absolute | 46.07 | Excess | User Defined |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | Catalytic | User Defined |

| Sodium Bicarbonate (NaHCO₃), saturated solution | - | - | User Defined |

| Brine | - | - | User Defined |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | User Defined |

| Ethyl Acetate | - | - | User Defined |

Procedure:

-

In a round-bottom flask, dissolve 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid (1.0 eq.) in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

Table of Predicted Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 6.85 (s, 2H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.20 (t, J = 6.5 Hz, 2H, -COCH₂-), 2.75 (t, J = 6.5 Hz, 2H, -CH₂CO₂Et), 2.30 (s, 3H, Ar-CH₃ para), 2.25 (s, 6H, Ar-CH₃ ortho), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 205.0 (Ar-C=O), 173.0 (-CO₂Et), 139.0 (Ar-C), 135.0 (Ar-C), 133.0 (Ar-C), 128.5 (Ar-CH), 60.5 (-OCH₂CH₃), 35.0 (-COCH₂-), 29.0 (-CH₂CO₂Et), 21.0 (Ar-CH₃ para), 19.5 (Ar-CH₃ ortho), 14.2 (-OCH₂CH₃) |

| IR (neat, cm⁻¹) | ~ 2970 (C-H, aliphatic), ~ 1735 (C=O, ester), ~ 1685 (C=O, ketone), ~ 1610 (C=C, aromatic), ~ 1220 (C-O, ester) |

| Mass Spec. (EI) | m/z (predicted): 248 (M⁺), 203 ([M - OEt]⁺), 161 ([M - CH₂CH₂CO₂Et]⁺) |

Discussion of the Chemistry

Friedel-Crafts Acylation: Mechanism and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[8] The mechanism proceeds as follows:

-

Formation of the Acylium Ion: Succinic anhydride reacts with aluminum chloride, a strong Lewis acid, to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich mesitylene ring acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The three methyl groups on the mesitylene ring are electron-donating, which activates the ring towards electrophilic attack and directs the substitution to the ortho and para positions. Due to steric hindrance from the two ortho methyl groups, the acylation occurs at one of the unsubstituted positions.

-

Rearomatization: A proton is lost from the sigma complex, restoring the aromaticity of the ring and yielding the final product, 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.

The use of a stoichiometric amount of AlCl₃ is often necessary as it complexes with the product ketone, deactivating it towards further reaction.

Fischer Esterification: Driving the Equilibrium

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][9] The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer and Elimination of Water: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of water from the tetrahedral intermediate, followed by deprotonation, yields the ester.

To drive the equilibrium towards the product side and achieve a high yield, an excess of one of the reactants (in this case, ethanol) is used, and the water formed during the reaction can be removed.[1]

Conclusion

The synthesis of this compound has been successfully outlined through a reliable and efficient two-step process involving Friedel-Crafts acylation and Fischer esterification. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the successful execution of this synthesis in a laboratory setting. The presented pathway is not only fundamentally sound but also adaptable for scale-up, making it a valuable procedure for researchers and professionals in the chemical sciences.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Ethyl 4-oxobutanoate | C6H10O3 | CID 82395 - PubChem. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). (n.d.). Retrieved from [Link]

-

Friedel‐Crafts alkylation and acylation of mesitylene with... - ResearchGate. (n.d.). Retrieved from [Link]

-

Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved from [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

-

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | C13H14O5 | CID 287267 - PubChem. (n.d.). Retrieved from [Link]

- Operationally Simple and Selective One-Pot Synthesis of Hydroxy- phenones: A Facile Access to SNARF Dyes. (2016). Synlett, 27(05), 774-778.

-

A somewhat simplified step-by-step reaction pathway for formation of an ester from a carboxylic acid and an alcohol is shown below. (n.d.). Retrieved from [Link]

-

Ethyl 4-methylbenzoate - NIST WebBook. (n.d.). Retrieved from [Link]

-

Records of Natural Products-SI - ACG Publications. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Ethyl 4-methylbenzoate - NIST WebBook. (n.d.). Retrieved from [Link]

-

ESTERIFICATION OF CARBOXYLIC ACIDS. (n.d.). Retrieved from [Link]

-

ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.). Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

-

Question Video: Determining the Name of the Ester Produced from the Esterification of Propanoic Acid with Ethanol | Nagwa. (2021, June 29). Retrieved from [Link]

-

infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 739-746.

-

4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. nagwa.com [nagwa.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 31419-99-5|this compound|BLDpharm [bldpharm.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. oit.edu [oit.edu]

An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Introduction

For researchers and professionals in drug development and organic synthesis, a thorough understanding of the physical and chemical properties of novel molecular entities is paramount. This guide provides a comprehensive technical overview of the essential physicochemical characterization of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, a substituted aromatic keto-ester. While specific experimental values for this compound are not widely published, this document outlines the authoritative, field-proven methodologies for determining its key physical properties and confirming its molecular structure. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and validated characterization process.

Molecular Identity and Structural Confirmation

The foundational step in characterizing any compound is the unambiguous confirmation of its molecular structure. This compound, with the chemical formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol , is identified by the CAS Number 31419-99-5.[1][2][3] The structural integrity of a synthesized or procured sample must be verified through a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

Caption: Workflow for the comprehensive characterization of a novel organic compound.

Part 1: Purification of the Analyte

Prior to any analytical measurement, ensuring the purity of the compound is critical. Impurities can significantly affect physical properties like melting point and can complicate spectroscopic analysis.[4]

Recrystallization: The Gold Standard for Solid Purification

Recrystallization is a fundamental technique for purifying solid organic compounds.[5] The principle lies in the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[6]

Experimental Protocol: Single-Solvent Recrystallization

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[6] For a molecule like this compound, with both polar (ester, ketone) and non-polar (aromatic ring, ethyl group) functionalities, solvents of intermediate polarity such as ethanol, isopropanol, or ethyl acetate should be tested.

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to the crude solid until it completely dissolves.[7]

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and briefly boil the solution to adsorb colored impurities.[5]

-

Hot Filtration: Quickly filter the hot solution by gravity to remove any insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.[7]

Part 2: Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[9][10] It provides information on the chemical environment of individual atoms.

¹H and ¹³C NMR: A Detailed Look at the Molecular Skeleton

-

¹H NMR Spectroscopy: Provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

-

¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms present.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Dissolve approximately 5-25 mg of the purified solid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[11] The choice of solvent is crucial to avoid signal overlap with the analyte.[10]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[11]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, filter the solution to remove any particulate matter.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~6.8-7.0 | s | 2H | Ar-H |

| Methylene (next to C=O) | ~3.0-3.2 | t | 2H | -C(=O)-CH₂- |

| Methylene (next to ester) | ~2.6-2.8 | t | 2H | -CH₂-C(=O)O- |

| Ethyl Methylene | ~4.1-4.3 | q | 2H | -O-CH₂-CH₃ |

| Aromatic Methyls | ~2.2-2.4 | s | 9H | Ar-CH₃ |

| Ethyl Methyl | ~1.2-1.4 | t | 3H | -O-CH₂-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic Ketone Carbonyl | ~195-205 | C =O |

| Ester Carbonyl | ~170-175 | -C(=O)O - |

| Aromatic Carbons | ~125-140 | C -Ar |

| Ethyl Methylene Carbon | ~60-65 | -O-C H₂-CH₃ |

| Methylene Carbon (next to C=O) | ~35-40 | -C(=O)-C H₂- |

| Methylene Carbon (next to ester) | ~28-33 | -C H₂-C(=O)O- |

| Aromatic Methyl Carbons | ~19-22 | Ar-C H₃ |

| Ethyl Methyl Carbon | ~13-15 | -O-CH₂-C H₃ |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly in the actual spectrum.[12][13][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]

Experimental Protocol: FT-IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.[17]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the purified solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[17]

-

Data Acquisition: Acquire the FT-IR spectrum.

Expected Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2950-3000 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~1730-1750 | Strong | C=O stretch (ester) |

| ~1680-1700 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1150-1250 | Strong | C-O stretch (ester) |

These values are based on standard infrared correlation tables.[18]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and fragmentation pattern of the compound.[19][20]

Experimental Protocol: Mass Spectrometry Sample Preparation

-

Sample Dissolution: Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[21]

-

Dilution: Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.[21]

-

Filtration: If any particulate matter is present, filter the solution before injection into the mass spectrometer.[21]

-

Analysis: Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Predicted Mass Spectrum Fragmentation

-

Molecular Ion (M⁺): The mass spectrum should show a peak corresponding to the molecular weight of the compound, m/z = 248.32.

-

Key Fragments: Expect to see fragments resulting from the cleavage of the ester group (loss of -OCH₂CH₃, m/z = 45) and cleavage adjacent to the carbonyl groups. A prominent fragment would likely be the trimethylbenzoyl cation at m/z = 147.

Part 3: Determination of Core Physical Properties

Once the structure and purity are confirmed, the fundamental physical properties of the compound can be determined.

Melting Point

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline compound, this occurs over a narrow temperature range (typically 0.5-1°C).[4] The presence of impurities lowers and broadens the melting point range.[4]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of the finely powdered, dry, purified compound into a capillary tube, sealed at one end.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly (1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[7]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[22]

Experimental Protocol: Micro Boiling Point Determination

-

Sample Preparation: Place a small amount of the liquid sample (if the compound is a liquid at room temperature) into a small test tube.

-

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

-

Heating: Heat the test tube in a suitable heating bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Remove the heat source and record the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the boiling point.[22]

Solubility

Determining the solubility of a compound in various solvents provides insights into its polarity and potential applications in different formulations.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure: In a small test tube, add approximately 10 mg of the solid compound to 1 mL of the solvent.[23]

-

Observation: Agitate the mixture and observe if the solid dissolves completely, partially, or not at all at room temperature.[24]

-

Heating: If the compound is insoluble at room temperature, gently heat the mixture to determine its solubility at elevated temperatures.

Predicted Solubility Profile

Based on its structure, this compound is expected to be:

-

Insoluble in water.

-

Soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and ethanol.

-

Sparingly soluble to insoluble in non-polar solvents like hexane.

Conclusion

The comprehensive characterization of this compound requires a systematic approach that begins with purification and proceeds through rigorous spectroscopic and physical property analysis. By following the detailed protocols outlined in this guide, researchers can confidently determine the identity, purity, and fundamental physicochemical properties of this compound, providing a solid foundation for its further investigation and application in drug discovery and development.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 17, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2023, December 29). Sample preparation in mass spectrometry. Retrieved January 17, 2026, from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved January 17, 2026, from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved January 17, 2026, from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved January 17, 2026, from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved January 17, 2026, from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 17, 2026, from [Link]

-

Spectroscopy Online. (2013, July 1). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved January 17, 2026, from [Link]

-

University of Cambridge. (n.d.). NMR Sample Prepara-on. Retrieved January 17, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 17, 2026, from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 17, 2026, from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved January 17, 2026, from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved January 17, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved January 17, 2026, from [Link]

-

University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved January 17, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 17, 2026, from [Link]

-

University of Technology. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved January 17, 2026, from [Link]

-

Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-oxobutanoate. PubChem. Retrieved January 17, 2026, from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Supporting Information. Retrieved January 17, 2026, from [Link]

-

Science in Motion. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved January 17, 2026, from [Link]

-

YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved January 17, 2026, from [Link]

-

University of California, Irvine. (n.d.). 1H NMR Spectrum. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 17, 2026, from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved January 17, 2026, from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved January 17, 2026, from [Link]

-

Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved January 17, 2026, from [Link]

-

Springer. (2020). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved January 17, 2026, from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 17, 2026, from [Link]

-

Walsh Medical Media. (2016, January 8). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dime. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | 31419-99-5 [m.chemicalbook.com]

- 2. This compound | 31419-99-5 [sigmaaldrich.com]

- 3. 31419-99-5|this compound|BLDpharm [bldpharm.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Recrystallization [sites.pitt.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Home Page [chem.ualberta.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. organomation.com [organomation.com]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. Ethyl 4-methylbenzoate(94-08-6) 13C NMR [m.chemicalbook.com]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 17. edinst.com [edinst.com]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. organomation.com [organomation.com]

- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. Ethyl 4-oxobutanoate | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. ethyl 4-oxobutanoate (CHEBI:87282) [ebi.ac.uk]

- 24. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Chemical & Physical Properties

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. While exhaustive experimental data for Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is limited, the following information has been compiled from available sources.

| Property | Value | Source |

| CAS Number | 31419-99-5 | [1] |

| Molecular Formula | C15H20O3 | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Appearance | Not specified (likely a solid or liquid) | |

| Solubility | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified |

Hazard Identification and Risk Assessment

In the absence of a formal GHS classification, a precautionary approach is mandated. The potential hazards of this compound can be inferred from its chemical structure, which contains an aromatic ketone and an ethyl ester functional group.

Potential Hazards:

-

Skin and Eye Irritation: Similar organic compounds can cause irritation upon contact with the skin and eyes.

-

Respiratory Irritation: Inhalation of aerosols or dusts may irritate the respiratory tract.

-

Unknown Toxicity: The toxicological properties of this specific molecule have not been thoroughly investigated. Therefore, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.

Risk Assessment Workflow:

The following diagram illustrates a recommended workflow for assessing the risks associated with handling this compound.

Caption: Figure 1: A stepwise process for risk assessment when handling chemicals with limited safety data.

Safe Handling and Storage Protocols

Adherence to stringent safety protocols is paramount when working with compounds of unknown hazard. The following guidelines are based on best practices in a laboratory setting.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Regular glove changes are recommended. |

| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not generally required if handled in a fume hood. If dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator is recommended. | Prevents inhalation of potentially harmful particles. |

Handling Procedures

The following diagram outlines a safe workflow for handling this chemical from receipt to disposal.

Caption: Figure 2: A generalized workflow for the safe laboratory handling of chemicals.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

The storage area should be clearly labeled.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

-

Specific Hazards: As with many organic compounds, combustion may produce carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section 3.2.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For a solid spill, carefully sweep up and place in a sealed container for disposal. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

Sources

An In-depth Technical Guide on the Reactivity of the Trimethylphenyl Group in Ketoesters

Abstract

The 2,4,6-trimethylphenyl (mesityl) group is a sterically demanding substituent that profoundly influences the reactivity of adjacent functional groups. When incorporated into the ester moiety of β-ketoesters, the trimethylphenyl group imparts unique electronic and steric properties that dictate enolate formation, geometry, and subsequent reaction pathways. This guide provides a comprehensive analysis of the reactivity of trimethylphenyl-substituted ketoesters, offering insights into the underlying mechanistic principles and practical applications for researchers, scientists, and drug development professionals. We will explore the synthesis of these specialized ketoesters, the steric and electronic implications of the trimethylphenyl group, and its impact on the regioselectivity and stereoselectivity of key organic transformations.

Introduction: The Unique Nature of the Trimethylphenyl Group

The 2,4,6-trimethylphenyl group, commonly known as the mesityl group, is characterized by its significant steric bulk due to the three methyl groups positioned ortho and para to the point of attachment. This steric hindrance is a dominant factor in its chemistry, often shielding the attached functional group from intermolecular interactions and influencing the conformational preferences of the molecule.

Beyond steric effects, the three methyl groups also exert a collective electron-donating inductive effect (+I) and a hyperconjugative effect.[1] These electronic contributions increase the electron density of the aromatic ring, which can, in turn, influence the electronic properties of a connected ester functionality.[2][3] The interplay of these steric and electronic effects makes the trimethylphenyl group a valuable tool for modulating reactivity and selectivity in organic synthesis.[4]

Synthesis of Trimethylphenyl Ketoesters

The preparation of β-ketoesters bearing a trimethylphenyl group can be achieved through several synthetic strategies, most commonly involving the acylation of an appropriate precursor.

Claisen Condensation Approach

A traditional route to β-ketoesters is the Claisen condensation.[5] In the context of trimethylphenyl ketoesters, this would involve the reaction of an acetate ester with a ketone, or a crossed Claisen condensation between two different esters. However, the steric bulk of the trimethylphenyl group can significantly hinder this reaction, often leading to low yields.

Acylation of Enolates with Trimethylphenyl Chloroformate

A more versatile and generally higher-yielding approach involves the C-acylation of a pre-formed ketone enolate with a suitable acylating agent derived from 2,4,6-trimethylphenol. Ethyl chloroformate is a common reagent for generating β-ketoesters from ketones.[6]

Experimental Protocol: Synthesis of Ethyl 2-(2,4,6-trimethylbenzoyl)acetate

-

Enolate Formation: To a solution of a ketone (e.g., acetone, 1.0 equiv.) in an aprotic solvent such as tetrahydrofuran (THF) at -78 °C, add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.[7] Stir the mixture for 30-60 minutes to ensure complete enolate formation.

-

Acylation: Slowly add a solution of 2,4,6-trimethylphenyl chloroformate (1.2 equiv.) in THF to the enolate solution at -78 °C.

-

Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Dual Influence: Steric and Electronic Effects on Reactivity

The trimethylphenyl group's influence on the reactivity of the ketoester functionality is a direct consequence of its combined steric and electronic properties.

Steric Hindrance: A Dominant Force

The three methyl groups of the mesityl substituent create a sterically congested environment around the ester carbonyl. This has several important consequences:

-

Shielding of the Ester Carbonyl: The bulky nature of the trimethylphenyl group can sterically hinder the approach of nucleophiles to the ester carbonyl carbon. This can make reactions that typically occur at the ester, such as hydrolysis or transesterification, more difficult.[5]

-

Influence on Enolate Geometry: During the deprotonation of the α-carbon to form an enolate, the steric bulk of the trimethylphenyl group can influence the resulting enolate geometry (E vs. Z). The thermodynamically more stable enolate may not always be the one that is formed, especially under kinetic control conditions.[8][9] The steric interactions between the bulky ester group and other substituents on the β-ketoester backbone will play a crucial role in determining the preferred transition state for deprotonation.[7]

Electronic Effects: Modulating Acidity and Nucleophilicity

The methyl groups on the phenyl ring are electron-donating through induction and hyperconjugation.[1] This has a more subtle but still significant impact on reactivity:

-

Increased Electron Density on the Ester Oxygen: The electron-donating nature of the trimethylphenyl group increases the electron density on the oxygen atoms of the ester. This can slightly decrease the electrophilicity of the ester carbonyl carbon.

-

Effect on α-Proton Acidity: The electronic effects of the aryl group can influence the acidity of the α-protons. While the primary acidifying effect comes from the two adjacent carbonyl groups, the electron-donating nature of the trimethylphenyl group might slightly decrease the acidity of the α-protons compared to an electron-withdrawing aryl substituent.[10] However, this effect is generally considered secondary to the steric influences.

Reactivity of Trimethylphenyl Ketoesters: A Closer Look

The unique steric and electronic environment created by the trimethylphenyl group leads to distinct reactivity patterns, particularly in reactions involving the enolate.

Enolate Formation: Regio- and Stereoselectivity

The formation of an enolate from a trimethylphenyl β-ketoester is a critical step that dictates the outcome of subsequent reactions. The choice of base, solvent, and temperature can be used to control whether the kinetic or thermodynamic enolate is formed.[7]

-

Kinetic vs. Thermodynamic Control:

-

Kinetic Enolate: Formed by using a strong, sterically hindered base like LDA at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[11] This process is rapid and irreversible, favoring the removal of the most accessible proton.

-

Thermodynamic Enolate: Favored by using a weaker base, higher temperatures, and conditions that allow for equilibration.[8]

-

The bulky trimethylphenyl group can influence the position of this equilibrium. Steric hindrance can destabilize the more substituted (thermodynamic) enolate, making the kinetic and thermodynamic products the same in some cases.[8]

Caption: Control of enolate formation from a trimethylphenyl ketoester.

Alkylation and Acylation Reactions

Once formed, the enolate of a trimethylphenyl ketoester can act as a nucleophile in alkylation and acylation reactions. The steric bulk of the ester group plays a crucial role in directing the approach of the electrophile.

-

Stereoselectivity: The facial selectivity of the alkylation or acylation is highly dependent on the geometry of the enolate and the steric environment created by the trimethylphenyl group. The bulky group can effectively block one face of the planar enolate, leading to a high degree of diastereoselectivity in the addition of an electrophile.[12]

Experimental Protocol: Diastereoselective Alkylation

-

Enolate Formation: Generate the desired enolate (kinetic or thermodynamic) from the trimethylphenyl ketoester as described previously.

-

Alkylation: At low temperature (-78 °C), add a solution of the alkyl halide (e.g., methyl iodide, 1.1 equiv.) in THF to the enolate solution.

-

Workup and Analysis: Allow the reaction to proceed for several hours at low temperature before warming to room temperature. Perform an aqueous workup as described for the synthesis. The diastereomeric ratio of the product can be determined by techniques such as ¹H NMR spectroscopy.[13][14]

Applications in Catalysis and Complex Molecule Synthesis

The unique properties of ketoesters bearing bulky substituents like the trimethylphenyl group make them valuable in various areas of organic synthesis.

-

Asymmetric Catalysis: Chiral ligands incorporating bulky ketoester moieties can be used in transition metal catalysis to create highly effective asymmetric catalysts.[15] The steric bulk helps to create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in reactions.[16]

-

Synthesis of Complex Molecules: The ability to control the stereochemistry of reactions at the α-position of β-ketoesters is crucial in the total synthesis of natural products and pharmaceuticals.[17][18][19] The predictable stereodirecting effect of the trimethylphenyl group can be a powerful tool in constructing complex molecular architectures.[20]

Caption: Role of a trimethylphenyl ketoester ligand in a catalytic cycle.

Spectroscopic Characterization

The characterization of trimethylphenyl ketoesters and their reaction products relies heavily on spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure and stereochemistry. The methyl groups of the trimethylphenyl group typically appear as sharp singlets in the aromatic region. The chemical shifts and coupling constants of the α- and β-protons can be used to determine the relative stereochemistry of reaction products.[13][21][22]

-

¹³C NMR Spectroscopy: Carbon NMR is useful for confirming the presence of the carbonyl and ester carbons and for analyzing the overall carbon framework.

-

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[23][24] This is particularly valuable for confirming the stereochemical outcome of reactions.[16]

| Proton Type | Typical ¹H NMR Chemical Shift (ppm) | Notes |

| Aryl-CH ₃ | 2.2 - 2.5 | Three singlets for the methyl groups on the phenyl ring. |

| α-CH | 3.5 - 4.5 | Chemical shift is dependent on the substituents. |

| β-CH | Varies | Highly dependent on the specific ketoester structure. |

| Ester Alkyl Group | Varies | Depends on the alcohol used in the esterification. |

Table 1: Typical ¹H NMR chemical shifts for trimethylphenyl ketoesters.[14]

Conclusion